N-(2-aminoethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
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Overview
Description
“N-(2-Aminoethyl)acetamide” is a laboratory chemical . It’s considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns, eye damage, and may cause respiratory irritation .
Synthesis Analysis
The synthesis of related compounds such as “N-(2-aminoethyl)-N’-(6-substituted-2-benzothiazolyl)urea” has been reported in the field of antineoplastic drugs . Another compound, “N-(2-aminoethyl)-3-aminopropyltrimethoxysilane”, has been used for synthesis .
Molecular Structure Analysis
“N-(2-Aminoethyl)ethanolamine” has a molecular formula of C4H12N2O, an average mass of 104.151 Da, and a monoisotopic mass of 104.094963 Da .
Chemical Reactions Analysis
Aminoethylpiperazine, a derivative of piperazine, is known to react with acids to form salts plus water in exothermic reactions . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .
Physical and Chemical Properties Analysis
“N-(2-Aminoethyl)glycine” is a laboratory chemical with a CAS No of 24123-14-6 . “N-(2-Aminoethyl)1,2-ethanediamine” has a CAS # 111-40-0 and a formula of C₄H₁₃N₃ .
Scientific Research Applications
Antibacterial Agents
One application involves the synthesis of pyridonecarboxylic acids as antibacterial agents. Researchers have developed compounds with substituted cyclic amino groups that showed significant in vitro and in vivo antibacterial activities, highlighting the potential of such derivatives in treating bacterial infections (Egawa et al., 1984).
DNA Cleavage Activity
Another study focused on targeting DNA A.T tracts with a polyamide containing an N-methylpyrrole amino acid linked to carboxylic derivatives of phenanthroline. This research demonstrated the ability to direct DNA cleavage activity to specific regions, which has implications for gene regulation and cancer therapy (Pitié et al., 2000).
Synthesis Methodologies
The development of a parallel solution-phase approach to synthesize a library of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides demonstrates the compound's utility in creating diverse chemical libraries for screening potential pharmacological agents (Črček et al., 2012).
Non-Linear Optical Properties
Research into the non-linear optical (NLO) properties and molecular docking analyses of derivatives synthesized through a three-component reaction has shown promising results for the inhibition of tubulin polymerization and anticancer activity. This suggests potential applications in developing new therapeutic agents against cancer (Jayarajan et al., 2019).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(2-aminoethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c14-6-7-15-13(18)10-8-12(17)16(9-10)11-4-2-1-3-5-11/h1-5,10H,6-9,14H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWXDJHHTZUGTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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